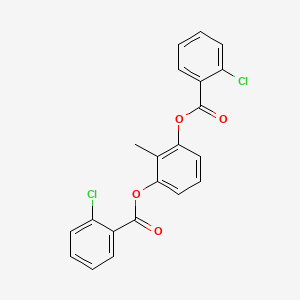
2-Methylbenzene-1,3-diyl bis(2-chlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two chlorobenzoyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate typically involves the esterification reaction between 2-chlorobenzoic acid and 3-hydroxy-2-methylphenyl 2-chlorobenzoate. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions with an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoic acid and 3-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 3-[(2-chlorobenzoyl)oxy]-2-methylphenyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate
- N’-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate is unique due to its specific substitution pattern and the presence of two chlorobenzoyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H14Cl2O4 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
[3-(2-chlorobenzoyl)oxy-2-methylphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H14Cl2O4/c1-13-18(26-20(24)14-7-2-4-9-16(14)22)11-6-12-19(13)27-21(25)15-8-3-5-10-17(15)23/h2-12H,1H3 |
InChI Key |
NRDVHIJMNMDZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{(E)-[2-(3-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10889898.png)
![4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10889904.png)
![N-tert-butyl-2-[(4-tert-butylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10889908.png)
![N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10889916.png)
![1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889918.png)
![1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889925.png)
![1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10889934.png)
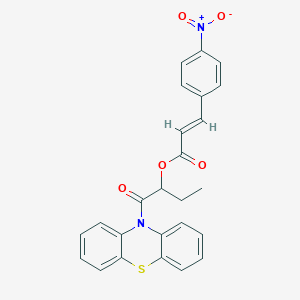

![2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10889945.png)
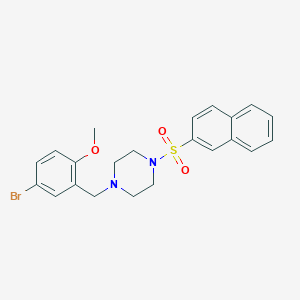
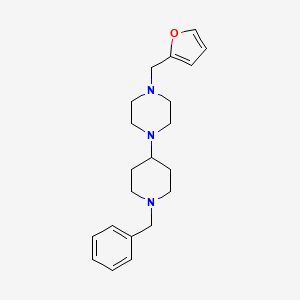
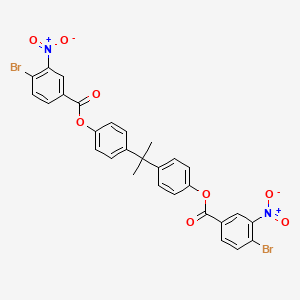
![6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B10889975.png)
